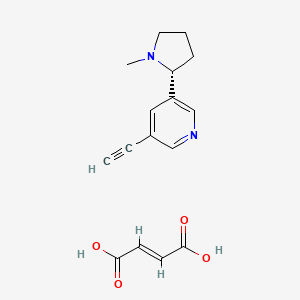
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with an ethyl group and a hydroxyl group. The stereochemistry of the compound is defined by the (2S,3S,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the use of chiral catalysts and starting materials to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with ethyl and hydroxyl substituents under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts such as aluminosilicates and other zeolites may be employed to facilitate the reaction and ensure high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various alkyl halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Applications De Recherche Scientifique
Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various products
Mécanisme D'action
The mechanism of action of Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing their activity. The hydroxyl group can form hydrogen bonds with target molecules, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl (2S,3S,4R)-2,3-dialkyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamines: These compounds share a similar chiral configuration and are used in similar applications.
Epimanool and Larixol: These diterpenoids have similar structural features and undergo similar chemical reactions.
Uniqueness: Methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxyl group on the pyrrolidine ring. This combination of features allows for selective interactions with biological targets and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl (2S,3S,4R)-3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1 |
Clé InChI |
RBGQHFYLSZVNLK-VQVTYTSYSA-N |
SMILES isomérique |
CC[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
SMILES canonique |
CCC1C(CNC1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


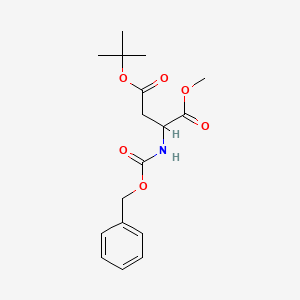
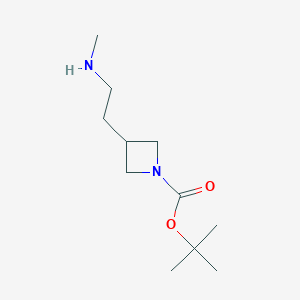



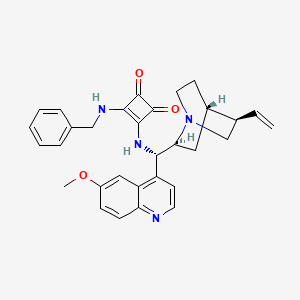
![1-(2-amino-6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12826985.png)
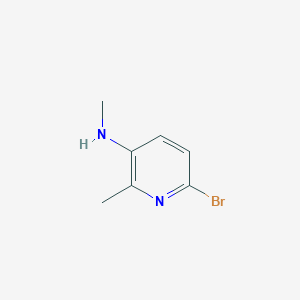
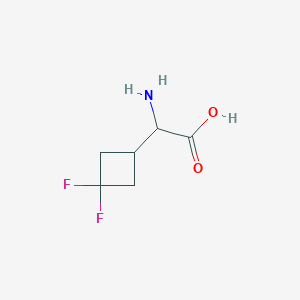

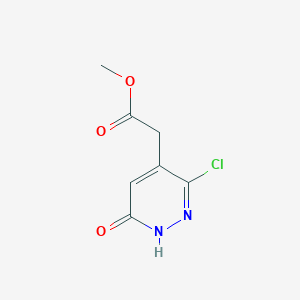
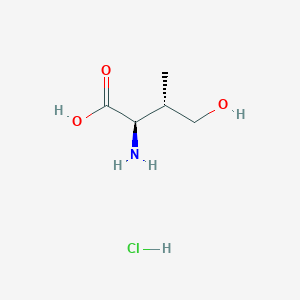
![6-Ethyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B12827016.png)
